

Technical Application Note: Design and Synthesis of Fluorinated MAP4K1 Inhibitors

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Compound of Interest

Compound Name: 6-(2-Fluoropropan-2-yl)pyridin-2-amine

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Executive Summary

Hematopoietic Progenitor Kinase 1 (MAP4K1 or HPK1) is a serine/threonine kinase that functions as a critical negative regulator of T-cell receptor (TCR) signaling.^{[1][2][3]} Inhibition of MAP4K1 prevents the phosphorylation of SLP76, thereby enhancing T-cell activation and anti-tumor immunity. This application note details the synthesis of high-potency MAP4K1 inhibitors utilizing the specialized building block **6-(2-fluoropropan-2-yl)pyridin-2-amine**.

This specific fluorinated motif acts as a bioisostere for lipophilic alkyl groups (e.g., tert-butyl), offering improved metabolic stability and modulated electronic properties essential for optimizing kinase hinge binding or hydrophobic pocket occupancy. We present a validated protocol for the de novo synthesis of this building block and its subsequent cross-coupling to a pyrimidine scaffold, a common pharmacophore in current MAP4K1 patent literature (e.g., WO2021146370).

Scientific Rationale & Retrosynthesis

The Role of the Fluorinated Motif

The 2-fluoropropan-2-yl group (-C(CH₃)₂F) serves two critical medicinal chemistry functions in kinase inhibitor design:

- **Metabolic Blocking:** It prevents oxidative metabolism (hydroxylation) that typically occurs on benzylic-like positions or simple alkyl chains.
- **Electronic Modulation:** The fluorine atom lowers the pKa of the adjacent pyridine nitrogen, potentially altering hydrogen bond donor/acceptor strengths in the ATP-binding pocket.

Retrosynthetic Analysis

The target inhibitor is assembled via a convergent route. The key disconnection is the C-N bond formation between the pyrimidine core and the aminopyridine "headgroup."

- **Step 1:** Synthesis of the headgroup **6-(2-fluoropropan-2-yl)pyridin-2-amine** from methyl 6-aminopicolinate.
- **Step 2:** Functionalization of the 2,4-dichloropyrimidine core (Scaffold).
- **Step 3:** Buchwald-Hartwig cross-coupling to unite the headgroup and scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-(2-fluoropropan-2-yl)pyridin-2-amine

This protocol synthesizes the key building block, which is often expensive or difficult to source in bulk.

Reagents:

- Methyl 6-aminopicolinate (SM)
- Di-tert-butyl dicarbonate (Boc₂O)
- Methylmagnesium bromide (MeMgBr, 3.0 M in ether)
- Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

- Dichloromethane (DCM), anhydrous
- 4M HCl in Dioxane[4]

Workflow:

Step	Operation	Conditions	Mechanistic Insight
1. Protection	Boc-Protection of exocyclic amine	Boc ₂ O, DMAP, THF, RT, 12h	Protects the amine from interfering with the Grignard reaction and prevents N-alkylation later.
2. Grignard	Addition of MeMgBr to ester	MeMgBr (4.0 eq), THF, 0°C to RT	Converts the ester directly to the tertiary alcohol -C(OH)Me ₂ . Excess reagent ensures full conversion.
3. Fluorination	Deoxyfluorination of alcohol	DAST (1.5 eq), DCM, -78°C to RT	Critical Step: Low temperature prevents elimination to the alkene (isopropenyl byproduct). DAST replaces -OH with -F via an activated sulfinate intermediate.
4. Deprotection	Boc Removal	4M HCl in Dioxane, RT, 2h	Reveals the free amine for the final coupling.

Detailed Procedure (Step 3 - Fluorination):

- Dissolve tert-butyl (6-(2-hydroxypropan-2-yl)pyridin-2-yl)carbamate (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C.

- Add DAST (1.5 eq) dropwise via syringe. Caution: DAST reacts violently with water/glass.
- Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
- Quench carefully with sat. NaHCO₃ (aq).[4] Extract with DCM.[5]
- Purify via silica flash chromatography (Hex/EtOAc). The product, tert-butyl (6-(2-fluoropropan-2-yl)pyridin-2-yl)carbamate, is stable.

Protocol B: Assembly of the MAP4K1 Inhibitor (Cross-Coupling)

Targeting a generic structure: N²-(6-(2-fluoropropan-2-yl)pyridin-2-yl)-N⁴-substituted-pyrimidine-2,4-diamine.

Reagents:

- 2,4-Dichloropyrimidine[4]
- Substituted Aniline/Amine (Tail group, e.g., 1-methylpiperazine or a substituted aniline)
- **6-(2-fluoropropan-2-yl)pyridin-2-amine** (from Protocol A)[4]
- Pd₂(dba)₃ (Catalyst)
- Xantphos or BrettPhos (Ligand)
- Cs₂CO₃ (Base)

Workflow:

- S_NAr Reaction (C4 Substitution):
 - React 2,4-dichloropyrimidine with the "Tail" amine (1.0 eq) and DIPEA (2.0 eq) in iPrOH at 0°C.
 - Note: The C4 position is more electrophilic and reacts selectively at lower temperatures.

- Isolate the 2-chloro-4-substituted intermediate.
- Buchwald-Hartwig Coupling (C2 Substitution):
 - Combine the 2-chloro-intermediate (1.0 eq) and **6-(2-fluoropropan-2-yl)pyridin-2-amine** (1.2 eq) in 1,4-dioxane.
 - Add Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%).
 - Degas with Argon for 10 min.
 - Heat at 100°C for 12-16 hours in a sealed tube.
 - Filter through Celite, concentrate, and purify via Prep-HPLC.

Quality Control & Validation

NMR Characterization of the Fluorinated Motif

The 2-fluoropropan-2-yl group has a distinct signature in ¹H and ¹³C NMR due to Heteronuclear Spin-Spin Coupling (

and

).

- ¹H NMR (400 MHz, DMSO-d₆): The six methyl protons appear as a doublet (ppm) with a coupling constant

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- ¹⁹F NMR: A singlet (decoupled) or multiplet (coupled) around to ppm.

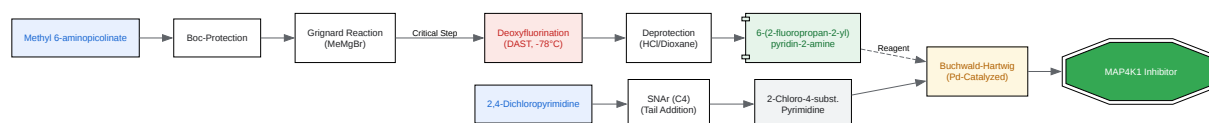
Biological Validation (MAP4K1 Kinase Assay)

To validate the inhibitor, perform a Z'-LYTE™ or LanthaScreen™ kinase assay.

- Substrate: SLP76 peptide or generic Ser/Thr peptide.
- Readout: Inhibition of phosphorylation (IC50).[3]
- Success Criteria: IC50 < 100 nM indicates potent binding.

Visualizations

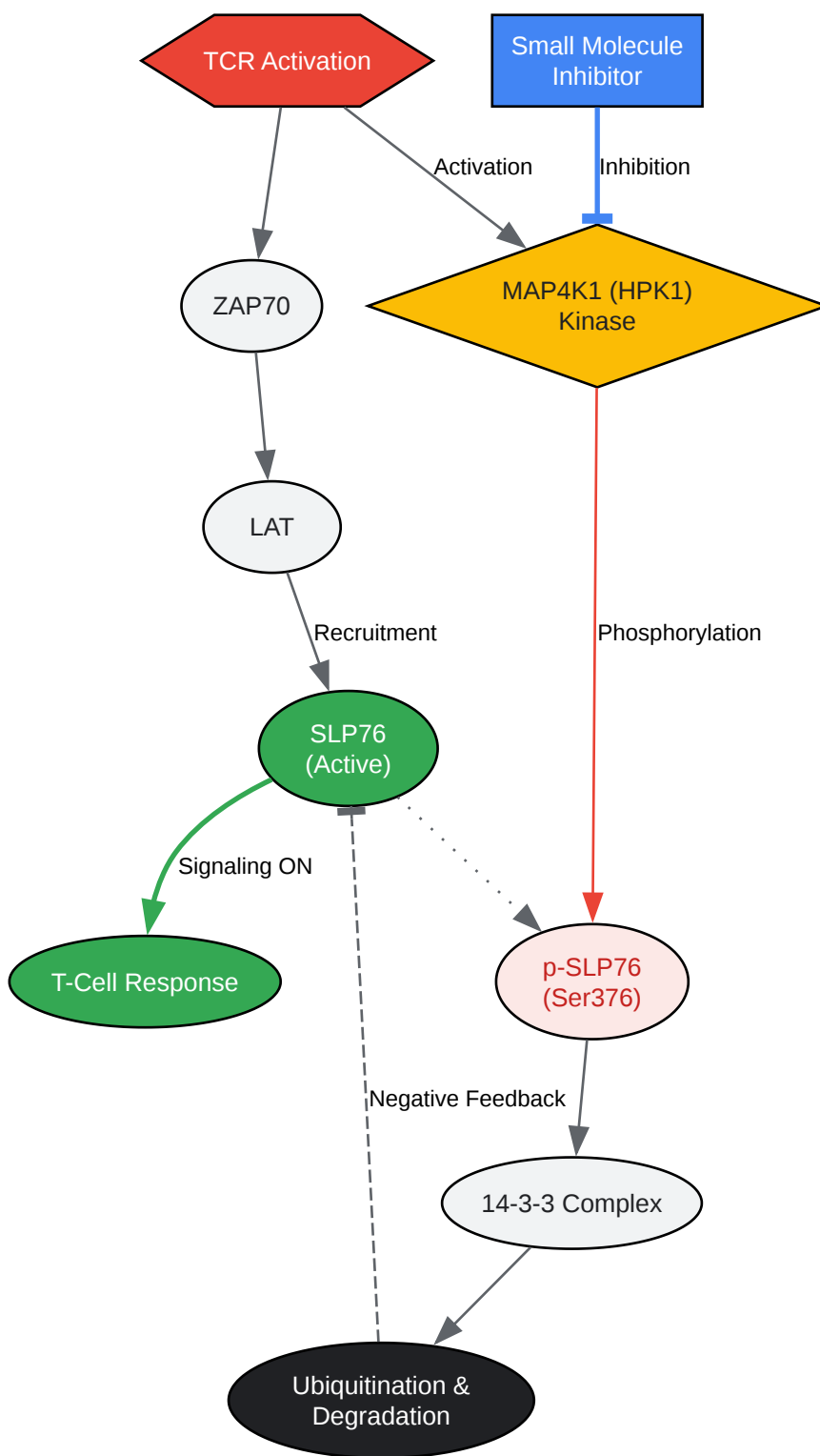
Synthesis Workflow Diagram



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Figure 1: Convergent synthesis scheme highlighting the critical fluorination step and Pd-catalyzed assembly.

MAP4K1 Signaling Pathway



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Figure 2: Biological mechanism of action. Inhibition of MAP4K1 prevents SLP76 degradation, sustaining T-cell activation.

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